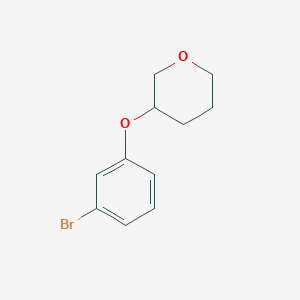

3-(3-Bromophenoxy)tetrahydropyran

Vue d'ensemble

Description

3-(3-Bromophenoxy)tetrahydropyran, also known as BPTP, is a chemical compound that has been the focus of significant research in recent years. It is a halogenated heterocycle used as a building block in organic synthesis .

Synthesis Analysis

Tetrahydropyrans are important motifs in biologically active molecules. Common strategies for their synthesis are based on typical retrosynthetic disconnections . For instance, 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .

Molecular Structure Analysis

The molecular formula of 3-(3-Bromophenoxy)tetrahydropyran is C11H13BrO2. It is a six-membered ring containing five carbon atoms and one oxygen atom .

Chemical Reactions Analysis

Tetrahydropyrans are synthesized through various methods, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .

Applications De Recherche Scientifique

Organic Synthesis and Building Blocks

3-(3-Bromophenoxy)tetrahydropyran serves as a valuable building block in organic synthesis. Its bromophenoxy group and tetrahydropyran ring structure make it amenable to diverse chemical transformations. Researchers often use it to construct more complex molecules through functional group modifications and ring-forming reactions .

Drug Synthesis

The compound’s structural features make it an attractive candidate for drug development. Medicinal chemists can leverage its bromine-substituted aromatic ring and tetrahydropyran moiety to create novel drug candidates. By introducing specific substituents, they can fine-tune properties such as solubility, bioavailability, and receptor binding affinity .

Marine Natural Product Synthesis

Tetrahydropyrans frequently appear in marine natural products. Neopeltolide, a potent antiproliferative marine macrolide, contains a tetrahydropyran ring within its complex structure. Researchers have explored various synthetic strategies to access neopeltolide and its analogues. These efforts contribute to our understanding of marine natural product chemistry and may lead to new therapeutic agents .

Heterocyclic Chemistry

As a heterocycle, 3-(3-Bromophenoxy)tetrahydropyran participates in diverse heterocyclic reactions. These include hetero-Diels-Alder cycloadditions, oxa-Michael reactions, and palladium-catalyzed alkoxycarbonylations. Such transformations enable the creation of intricate heterocyclic frameworks with potential applications in materials science and drug discovery .

Pharmaceutical Intermediates

Researchers use 3-(3-Bromophenoxy)tetrahydropyran as an intermediate in the synthesis of other compounds. For instance, it can be converted to 4-bromo-phenol, which has its own applications. This versatility allows for the efficient preparation of diverse molecules .

Materials Science

While not as extensively studied as its biological applications, this compound’s unique structure may find use in materials science. Researchers could explore its potential as a building block for functional materials, polymers, or supramolecular assemblies .

Safety and Hazards

Orientations Futures

Tetrahydropyrans are structural motifs abundantly present in a range of biologically important marine natural products. Therefore, significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives . These efforts will likely continue in the future, given the importance of these compounds in various fields, including pharmaceuticals.

Mécanisme D'action

Propriétés

IUPAC Name |

3-(3-bromophenoxy)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11H,2,5-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPPMSSSKRCJMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenoxy)oxane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

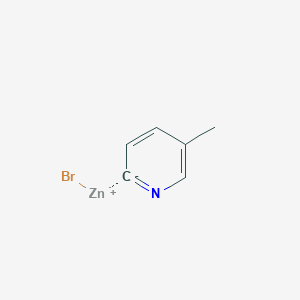

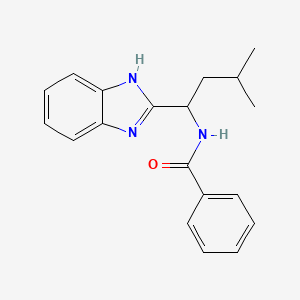

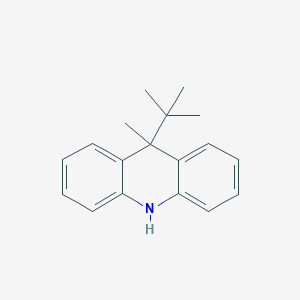

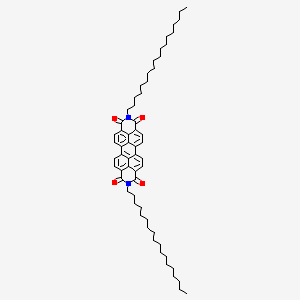

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)

![4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3120015.png)